molecular formula C17H20N2O2S B11669400 4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11669400
M. Wt: 316.4 g/mol
InChI Key: DZVYFVJKXSVWNH-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a propylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzaldehyde with propylthiol in the presence of a base to form an intermediate. This intermediate is then reacted with a nitrile compound under specific conditions to form the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 4-(2-Ethoxyphenyl)-6-oxo-2-(methylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C17H20N2O2S/c1-3-9-22-17-14(11-18)13(10-16(20)19-17)12-7-5-6-8-15(12)21-4-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,19,20)

InChI Key

DZVYFVJKXSVWNH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(CC(=O)N1)C2=CC=CC=C2OCC)C#N

Origin of Product

United States

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